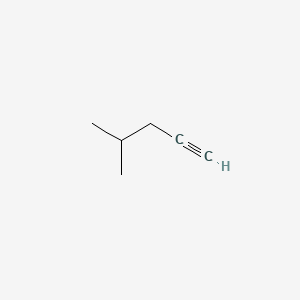
4-Methyl-1-pentin
Übersicht
Beschreibung
4-Methyl-1-pentyne, also known as isobutylacetylene, is an organic compound with the molecular formula C6H10. It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by its terminal alkyne group, making it a versatile building block in organic synthesis.
Wissenschaftliche Forschungsanwendungen
4-Methyl-1-pentyne has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Its derivatives are explored for potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
Target of Action
4-Methyl-1-pentyne, also known as Isobutylacetylene or Isobutylethyne , is an organic compound that belongs to the class of alkynes, characterized by the presence of a carbon-carbon triple bond . The primary targets of 4-Methyl-1-pentyne are organic molecules and biochemical pathways where it can participate in various chemical reactions due to its unsaturated nature .
Mode of Action
The mode of action of 4-Methyl-1-pentyne primarily involves its interaction with other organic molecules through chemical reactions. As an alkyne, it is much more reactive than alkanes . It can participate in a variety of chemical reactions, including addition, oxidation, and polymerization reactions . The triple bond in 4-Methyl-1-pentyne can be broken, allowing it to form new bonds with other atoms or molecules .
Biochemical Pathways
For instance, it can be involved in the synthesis of larger organic molecules or polymers .
Result of Action
The molecular and cellular effects of 4-Methyl-1-pentyne’s action would depend on the specific reactions it participates in and the molecules it interacts with. For instance, in a reaction with another organic molecule, it could lead to the formation of a larger molecule or a different compound with new properties .
Action Environment
The action, efficacy, and stability of 4-Methyl-1-pentyne can be influenced by various environmental factors. For example, temperature and pressure can affect the rate and direction of the chemical reactions it participates in . Additionally, the presence of other chemicals or substances can also impact its reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Methyl-1-pentyne can be synthesized through various methods, including the dehydrohalogenation of vicinal dihalides. This process involves the elimination of hydrogen halides from dihaloalkanes using strong bases such as sodium amide in liquid ammonia . Another method involves the alkylation of acetylene derivatives with appropriate alkyl halides under basic conditions .
Industrial Production Methods: Industrial production of 4-Methyl-1-pentyne typically involves the catalytic dehydrogenation of alkanes or the partial hydrogenation of alkynes. These processes are carried out under controlled conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methyl-1-pentyne undergoes various chemical reactions, including:
Addition Reactions: It can participate in halogenation, hydrogenation, and hydrohalogenation reactions.
Oxidation Reactions: Oxidative cleavage of the triple bond using reagents like potassium permanganate or ozone leads to the formation of carboxylic acids.
Substitution Reactions: The terminal alkyne hydrogen can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions:
Halogenation: Halogens (e.g., bromine) in the presence of a solvent like carbon tetrachloride.
Hydrogenation: Hydrogen gas in the presence of a palladium or platinum catalyst.
Hydrohalogenation: Hydrogen halides such as hydrogen chloride or hydrogen bromide.
Major Products Formed:
Haloalkenes: Formed from halogenation and hydrohalogenation reactions.
Alkanes: Formed from hydrogenation reactions.
Carboxylic Acids: Formed from oxidative cleavage reactions.
Vergleich Mit ähnlichen Verbindungen
1-Pentyne: Another terminal alkyne with similar reactivity but different physical properties.
4-Methyl-1-pentene: An alkene with a double bond instead of a triple bond, leading to different reactivity and applications.
Uniqueness: 4-Methyl-1-pentyne is unique due to its terminal alkyne group, which imparts high reactivity and versatility in organic synthesis. Its ability to undergo a wide range of addition and substitution reactions makes it a valuable compound in various fields of research and industry .
Eigenschaften
IUPAC Name |
4-methylpent-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10/c1-4-5-6(2)3/h1,6H,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRWICUICBZVAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00221778 | |
| Record name | 1-Pentyne, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00221778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7154-75-8 | |
| Record name | 4-Methyl-1-pentyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007154758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-1-pentyne | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73905 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Pentyne, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00221778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-1-pentyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYL-1-PENTYNE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X7KAS72KS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





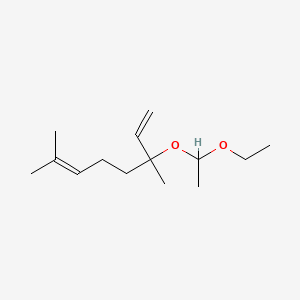



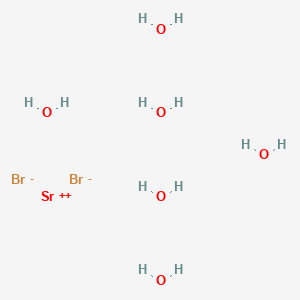

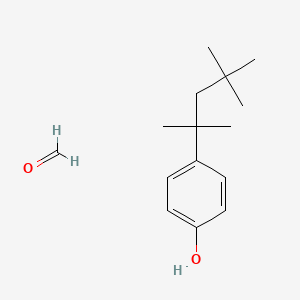
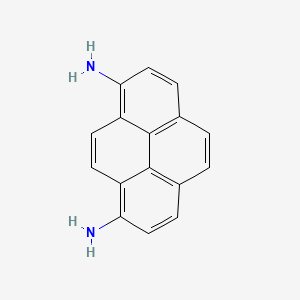

![[(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] decanoate](/img/new.no-structure.jpg)
![Bis[4,4'-dimethoxy-alpha,alpha'-stilbenedithiolato(2-)]nickel](/img/structure/B1581230.png)
